Spiro(1,4-methanonaphthalene-2(1H),2'-oxirane), 3,4,4a,5,8,8a-hexahydro-3',7-dimethyl-

Description

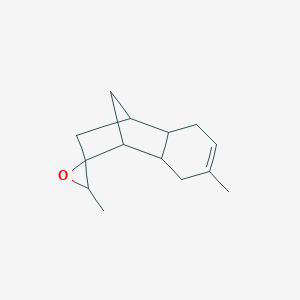

The compound Spiro(1,4-methanonaphthalene-2(1H),2'-oxirane), 3,4,4a,5,8,8a-hexahydro-3',7-dimethyl- (CAS 41816-03-9) is a bicyclic spiro-epoxide derivative with the molecular formula C₁₄H₂₀O and a molecular weight of 204.314 . Its structure features a spiro junction between a methanonaphthalene core and an oxirane (epoxide) ring, with methyl substituents at the 3' and 7 positions. Key physicochemical properties include a logP of 3.64, indicating moderate lipophilicity, and a density of 1.13 g/cm³ .

Properties

IUPAC Name |

3,4'-dimethylspiro[oxirane-2,10'-tricyclo[6.2.1.02,7]undec-4-ene] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-8-3-4-11-10-6-13(12(11)5-8)14(7-10)9(2)15-14/h3,9-13H,4-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPRTBDRPNWOGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2(O1)CC3CC2C4C3CC=C(C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052089 | |

| Record name | 3,4,4a,5,8,8a-Hexahydro-3',7'-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41816-03-9 | |

| Record name | 3,4,4a,5,8,8a-Hexahydro-3′,7-dimethylspiro[1,4-methanonaphthalene-2(1H),2′-oxirane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41816-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhubofix | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041816039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[1,4-methanonaphthalene-2(1H),2'-oxirane], 3,4,4a,5,8,8a-hexahydro-3',7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4,4a,5,8,8a-Hexahydro-3',7'-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,4a,5,8,8a-hexahydro-3',7'-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Conventional Epoxidation with Alkaline Hydrogen Peroxide

Treatment of the methylene precursor with alkaline hydrogen peroxide (H₂O₂, NaOH) in dioxane at 20°C for 45 hours yields a 62% combined yield of spiro-oxirane isomers (26) and (27) (Scheme 21). Stereoselectivity is modest, with a 4:5 α:β isomer ratio attributed to minimal steric differentiation during nucleophilic hydroperoxide attack on the α,β-unsaturated ketone. The reaction proceeds via a conjugate addition mechanism (Scheme 22), where solvent polarity influences transition-state stabilization.

Table 1: Epoxidation Outcomes with Alkaline H₂O₂

| Solvent System | Reaction Time | Yield (%) | α:β Ratio |

|---|---|---|---|

| Dioxane | 45 h | 62 | 4:5 |

| THF/t-BuOH (1:1) | 4 h | 80–92 | 4:5 |

| THF/MeOH (1:1) | 5 days | 64 | 1:1 |

Methanol co-solvents induce competing 1,4-addition, forming 16β-methoxymethyl ketone (28) in 29% yield.

Sharpless Asymmetric Epoxidation

Vanadium-catalyzed Sharpless epoxidation using t-butyl hydroperoxide (TBHP) achieves superior stereocontrol. For the 17β-alcohol derivative, this method produces >99% syn-epoxide selectivity (Scheme 11), overcoming steric hindrance from the hydroxyl group. The reaction exploits chelation-assisted oxygen delivery, where vanadium coordinates both the hydroxyl and hydroperoxide groups, enforcing a syn transition state.

Key Advantages:

-

Temperature Sensitivity : Reactions proceed at 0–25°C without thermal decomposition.

-

Functional Group Tolerance : Acetate-protected substrates (e.g., 17β-acetate) retain integrity, yielding 60:40 cis:trans epoxy acetate ratios.

Dimethyldioxirane (DMDO)-Mediated Epoxidation

DMDO in acetone at –20°C provides a mild alternative, though yields vary (27–35%) due to competing oxygen insertion at C-9. For 3-methoxy estrone derivatives, this side reaction dominates, forming 9α-hydroxy byproducts. Optimization requires:

-

Low Temperatures (–40°C) to suppress insertion pathways.

-

Anhydrous Conditions to prevent hydrolysis of the dioxirane.

Hydroxylation-Oxidation Sequences

Osmium Tetroxide Dihydroxylation

Osmium tetroxide (OsO₄) with 4-methylmorpholine-N-oxide (NMO) in THF/H₂O (22 h, 25°C) converts the methylene group to vicinal diols (35, 36) in 97% yield (Scheme 34). Subsequent Jones oxidation (CrO₃, H₂SO₄) cyclizes diols to the spiro-epoxide, though over-oxidation to ketones necessitates careful stoichiometric control.

Wharton Rearrangement

Epoxy alcohols (e.g., 30) undergo acid-catalyzed rearrangement (toluene-p-sulfonic acid, THF, 1 h) to 16β-hydroxymethyl ketones (31) in 60% yield (Scheme 28). Further dehydration (POCl₃, pyridine) reconstructs the spiro-oxirane, albeit with <50% efficiency due to polymerization side reactions.

Comparative Analysis of Methodologies

Table 2: Method Efficacy and Limitations

| Method | Yield (%) | Stereoselectivity | Key Limitations |

|---|---|---|---|

| Alkaline H₂O₂ | 62–92 | Low (4:5 α:β) | Solvent-dependent side reactions |

| Sharpless Epoxidation | 85–99 | High (>99% syn) | Requires hydroxyl directing group |

| DMDO | 27–35 | Moderate | Competing C-9 insertion |

| Dihydroxylation-Oxidation | 60–97 | Variable | Multi-step, over-oxidation risks |

Mechanistic Insights

Steric and Electronic Effects

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium-based oxidants.

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Fragrance Industry

One of the primary applications of Spiro(1,4-methanonaphthalene-2(1H),2'-oxirane) is as a fragrance agent . Its woody and spicy aroma makes it suitable for various cosmetic products, including perfumes and scented lotions. It is often used in formulations to enhance scent profiles due to its pleasant olfactory characteristics.

Case Study: Fragrance Formulation

In a study evaluating various fragrance components, Spiro(1,4-methanonaphthalene-2(1H),2'-oxirane) was incorporated into a floral fragrance blend. The resulting product was noted for its longevity and the depth it added to the overall scent profile.

Cosmetic Applications

The compound is also utilized in cosmetic formulations due to its stability and compatibility with other ingredients. It acts as a fixative , helping to prolong the scent of products.

Data Table: Cosmetic Applications

| Product Type | Application | Concentration (%) |

|---|---|---|

| Perfumes | Fragrance agent | 0.5 - 3 |

| Lotions | Fixative | 1 - 2 |

| Creams | Scent enhancer | 0.5 - 1 |

Analytical Chemistry

Spiro(1,4-methanonaphthalene-2(1H),2'-oxirane) is employed in analytical chemistry for its utility in reverse phase high-performance liquid chromatography (RP-HPLC) methods. This application is crucial for the separation and analysis of complex mixtures.

Methodology Overview

- Mobile Phase : Acetonitrile (MeCN) and water with phosphoric acid.

- Purpose : Suitable for isolating impurities and analyzing pharmacokinetics in drug formulations.

Environmental Impact Studies

Given its classification as an environmentally hazardous substance (GHS Aquatic Chronic 2), studies have been conducted to assess its ecological impact. Its toxicity to aquatic life has been documented, necessitating careful handling and disposal practices.

Data Table: Ecotoxicity Parameters

| Parameter | Value |

|---|---|

| LC50 (96h, aquatic fauna) | 2.35 mg/L |

| EC50 (48h, aquatic flora) | 2.18 mg/L |

| NOAEL | Not available |

Industrial Use

The compound is designated for industrial use only , primarily in manufacturing processes that require specific chemical properties for product formulation.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

a) 3',6-Dimethyl Isomer (CAS 41723-98-2)

- Structural Differences : Methyl groups at positions 3' and 6 instead of 3' and 5.

- Physicochemical Properties : Similar molecular formula (C₁₄H₂₀O) but higher logP (>5) , suggesting greater hydrophobicity .

- Toxicity Profile: Genotoxicity: Positive reverse mutation test (Ames test) .

b) 3',7-Dimethyl Isomer (CAS 41816-03-9)

- Toxicity Profile: Acute Toxicity: Inhalation LC₅₀ = 1–5 mg/L (Category 4) . Environmental Impact: Lower chronic aquatic toxicity (Chronic Category 2) compared to the 3',6-dimethyl isomer . Genotoxicity: Negative Ames test, contrasting with its 3',6-dimethyl counterpart .

c) 3',8-Dimethyl Variant (Unspecified CAS)

Functional Analogues

a) Spiro[bicyclo[3.2.0]heptane-6,2'-oxirane] Derivatives

- Example : 2-(5-ethoxyhept-1-yl)spiro[bicyclo[3.2.0]heptane-6,2'-oxirane].

- Key Difference: Smaller bicyclic core (heptane vs. methanonaphthalene) reduces steric hindrance, enhancing reactivity in ring-opening reactions .

b) Spiro[indoline-2,3'-naphtha[2,1-b]-1,4-oxazine]

Comparative Data Table

Research Findings and Implications

Toxicity and Environmental Impact

- The 3',6-dimethyl isomer poses higher environmental risks due to its persistence and genotoxicity, necessitating stringent handling protocols .

- The 3',7-dimethyl isomer ’s lower chronic aquatic toxicity makes it preferable for industrial applications requiring aqueous discharge .

Biological Activity

Spiro(1,4-methanonaphthalene-2(1H),2'-oxirane), 3,4,4a,5,8,8a-hexahydro-3',7-dimethyl-, commonly referred to as Spiro compound, is a complex organic molecule characterized by its unique spirocyclic structure. This compound has garnered attention due to its potential biological activities and applications in various fields such as pharmaceuticals and fragrance chemistry.

Molecular Characteristics

- Molecular Formula : C14H20O

- Molecular Weight : 204.31 g/mol

- Purity : Generally around 95% .

Structural Features

The compound features a naphthalene framework integrated with an oxirane (epoxide) moiety. The spirocyclic nature of the structure contributes to its distinctive chemical properties and potential biological activities.

Antimicrobial Properties

A study investigating the antimicrobial activity of various spiro compounds found that those with similar structural motifs to Spiro(1,4-methanonaphthalene-2(1H),2'-oxirane) displayed notable inhibition against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis .

Cytotoxic Effects

Another research effort focused on the cytotoxic effects of spirocyclic compounds on human cancer cell lines. Compounds similar in structure to Spiro(1,4-methanonaphthalene-2(1H),2'-oxirane) were tested for their ability to induce apoptosis in cancer cells. Results indicated a dose-dependent response with increased cell death at higher concentrations .

Synthesis Methods

The synthesis of Spiro(1,4-methanonaphthalene-2(1H),2'-oxirane) can be achieved through several methods:

- Diels-Alder Reactions : Utilizing diene and dienophile combinations that yield spirocyclic structures.

- Epoxidation Reactions : Converting olefins into epoxides using peracids or other oxidizing agents.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Spironolactone | Steroidal | Diuretic medication with anti-androgen effects |

| Spiropentadiene | Carbocyclic | Highly strained structure with unique reactivity |

| Spiro[5.5]undecane | Carbocyclic | Symmetrical structure known for its strain characteristics |

| Spirocyclic lactones | Heterocyclic | Exhibits diverse biological properties including antimicrobial activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for spirocyclic compounds like Spiro(1,4-methanonaphthalene-2(1H),2'-oxirane) derivatives?

- Methodological Answer : A three-component Mannich-type reaction is frequently used, involving thioamides, amines, and formaldehyde in alcoholic HCl as a catalyst. For example, tetralone-derived thioamides react with alkylamines and formaldehyde under mild conditions (room temperature, 1–24 hours) to yield spirohexahydropyrimidines . Key steps include solvent removal, aqueous extraction, and purification via column chromatography (Al₂O₃ or silica gel) with ethyl acetate/hexane eluents .

Q. How are structural and purity analyses conducted for this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (400 MHz and 100 MHz, respectively) in CDCl₃ identify proton environments and carbon frameworks, with characteristic peaks for C=O (δ ~196–202 ppm) and spirocyclic CH₂ groups (δ 2.2–3.4 ppm) .

- IR Spectroscopy : C=O stretching (~1678 cm⁻¹) and C=S (~2023 cm⁻¹) confirm functional groups .

- Elemental Analysis : CHNS-O analysis validates molecular composition (e.g., C: 72.98%, H: 6.92% for C₂₃H₂₆N₂OS) .

Q. What solvents and catalysts optimize the synthesis of spirocyclic derivatives?

- Methodological Answer : Ethanol or methanol with HCl (3–6 mmol) are optimal solvents, enabling protonation of intermediates and stabilizing reactive species. Catalytic HCl accelerates imine formation, while excess formaldehyde (6 mmol) drives the Mannich reaction to completion .

Advanced Research Questions

Q. How do stereoelectronic factors influence the reaction mechanism in spirocyclic compound synthesis?

- Methodological Answer : The thioamide group’s nitrogen participates in pyrimidine ring formation via nucleophilic attack on formaldehyde-derived iminium ions. Steric hindrance from substituents (e.g., phenyl groups) directs regioselectivity, while spirocyclic strain impacts reaction rates. Computational studies (DFT) can model transition states to predict substituent effects .

Q. What strategies resolve contradictions in spectral data interpretation for complex spiro systems?

- Methodological Answer :

- 2D NMR : HSQC and HMBC correlate ambiguous proton-carbon signals, resolving overlapping peaks in crowded spectra (e.g., aromatic vs. aliphatic protons) .

- X-ray Crystallography : Determines absolute configuration and validates NMR assignments, especially for diastereomers (e.g., octahydroindolizine derivatives) .

- GC/MS Cross-Validation : Detects thermal decomposition artifacts during analysis, ensuring spectral fidelity .

Q. How can reaction yields be improved for sterically hindered spiro derivatives?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and minimizes side reactions .

- Solvent-Free Conditions : Eliminates solvent viscosity effects, enhancing diffusion for bulky substrates.

- Chiral Catalysts : Enantioselective organocatalysts (e.g., proline derivatives) improve stereochemical outcomes in asymmetric spirocyclization .

Q. What computational tools predict the biological activity of spiro(oxirane-naphthalene) derivatives?

- Methodological Answer :

- Molecular Docking : Screens binding affinity to targets (e.g., enzymes or receptors) using software like AutoDock Vina.

- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity data from analogous compounds (e.g., spiroindoles) .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.